Product packaging for 4-Ethoxy-2,6-difluorophenol(Cat. No.:CAS No. 1017779-55-3)

4-Ethoxy-2,6-difluorophenol

Cat. No.: B1421206
CAS No.: 1017779-55-3
M. Wt: 174.14 g/mol
InChI Key: OXLPDJVMIACZLM-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Compounds Research

Fluorinated aromatic compounds form a cornerstone of modern chemistry, primarily due to the unique effects of fluorine substitution. The high electronegativity of fluorine atoms significantly alters the electronic distribution within the benzene (B151609) ring, influencing the acidity, reactivity, and intermolecular interactions of the molecule. In 4-Ethoxy-2,6-difluorophenol, the two fluorine atoms ortho to the hydroxyl group exert a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the phenolic proton compared to non-fluorinated analogues.

The presence of multiple fluorine atoms is a defining feature of many advanced materials and pharmaceuticals. researchgate.netacs.org The field of organofluorine chemistry explores how the strategic placement of fluorine can lead to desirable properties. researchgate.net For instance, the substitution pattern in this compound is crucial. The ethoxy group at the para-position acts as an electron-donating group, which modulates the electronic effects of the fluorine atoms. This specific arrangement of substituents makes it a distinct entity within the broader class of fluorinated phenols, which are recognized as important intermediates. For example, the parent compound, 2,6-difluorophenol, is a key starting material in various laboratory and industrial syntheses. chemicalbook.com

Significance as a Precursor in Pharmaceutical and Material Sciences

Substituted phenols, and particularly fluorinated phenols, are valuable precursors for creating more complex molecules with specific functions. While direct public-domain research on this compound is specialized, the utility of its structural motifs is evident from research on closely related isomers and analogues, which are heavily used in high-value applications.

In material science, difluorophenol derivatives are critical intermediates in the synthesis of liquid crystals. acrospharmatech.comalfa-chemistry.com The introduction of lateral fluorine atoms into liquid crystal molecules is a well-established strategy to modify their physical properties, such as dielectric anisotropy and viscosity. The related isomer, 4-ethoxy-2,3-difluorophenol (B141254), is widely used in the production of liquid crystal materials for advanced displays. alfa-chemical.comarchivemarketresearch.comdatainsightsmarket.comdakenchem.com Patent literature also describes liquid crystal intermediates based on a 4-substituted-2,6-difluorophenol core, underscoring the importance of this specific substitution pattern for achieving desired material characteristics. alfa-chemistry.com

In the pharmaceutical and agrochemical sectors, the introduction of ethoxy and fluoro groups is a common strategy for modulating a molecule's biological activity and metabolic stability. Related structures are found in patented compounds with potential applications as herbicides and acaricides. google.comgoogleapis.com For instance, 2-ethoxy-4,6-difluoropyrimidine, which shares a similar substitution pattern, is a key intermediate for certain triazolopyrimidine sulfonamide herbicides. google.com The use of 4-ethoxy-2,3-difluorophenol as an intermediate in the synthesis of various pharmaceuticals and agrochemicals further highlights the value of this class of compounds. alfa-chemical.com

Overview of Current Research Landscape and Key Challenges

The current research landscape for polyfluorinated compounds like this compound is driven by the demand for new functional materials and bioactive molecules. acs.org However, this research is accompanied by significant challenges, particularly in synthesis and property prediction.

A primary challenge is the synthesis of polysubstituted aromatic compounds with precise regioselectivity. The preparation of this compound is not a trivial one-step reaction but requires a multi-step synthetic sequence. Such syntheses often begin with simpler, commercially available precursors, such as 2,6-difluoroaniline, which itself is prepared via a multi-step process. chemicalbook.com The development of efficient, high-yield, and environmentally benign synthetic methods for these highly substituted building blocks remains a key focus of chemical research. google.com

Furthermore, the vast number of possible polyfluorinated compounds makes it difficult to predict which specific isomer will have optimal properties for a given application. acs.org Much of the research involves the synthesis and evaluation of libraries of related compounds to fine-tune performance, as seen in the liquid crystal industry. researchgate.net Broader challenges in the field of polyfluorinated substances include understanding their environmental fate and persistence, which has led to increased scrutiny and a drive towards designing molecules that balance high performance with environmental responsibility. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O2 B1421206 4-Ethoxy-2,6-difluorophenol CAS No. 1017779-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPDJVMIACZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310212
Record name 4-Ethoxy-2,6-difluorophenol
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Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-55-3
Record name 4-Ethoxy-2,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,6-difluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 2,6 Difluorophenol

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis and Band Assignment

The FTIR spectrum of 4-Ethoxy-2,6-difluorophenol is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The high electronegativity of the fluorine atoms and the presence of the ethoxy group significantly influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring.

Key vibrational modes include the O-H stretch of the phenolic group, which typically appears as a broad band. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group are observed in their characteristic regions. The C-O stretching vibrations from the ether and phenol (B47542) moieties, as well as the highly characteristic C-F stretching modes, provide definitive evidence for the compound's structure. Aromatic C=C stretching vibrations are also prominent. While a definitive experimental spectrum for this specific molecule is not widely published, the expected band assignments can be predicted based on data from analogous compounds like fluorophenols and dichlorophenols. mdpi.comresearchgate.net

Table 1: Predicted FTIR Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3600-3400O-H stretchPhenolic hydroxyl group, often broadened by hydrogen bonding.
~3100-3000Aromatic C-H stretchStretching of C-H bonds on the benzene (B151609) ring.
~2980-2850Aliphatic C-H stretchAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethoxy tail.
~1620-1580Aromatic C=C stretchSkeletal vibrations of the benzene ring.
~1520-1480Aromatic C=C stretchSkeletal vibrations of the benzene ring.
~1300-1200Aryl C-O stretch (Ether)Stretching of the C-O bond of the ethoxy group.
~1250-1150C-F stretchStrong, characteristic absorption for aryl-fluorine bonds.
~1180-1120In-plane O-H bendBending vibration of the phenolic hydroxyl group.

Raman Spectroscopy Investigations for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by the vibrations of the aromatic ring, which give rise to strong, sharp bands useful for molecular fingerprinting. uliege.be The symmetric "ring breathing" mode of the substituted benzene ring is typically a very strong and characteristic Raman band.

Other notable signals include those from the C-F bonds and the skeletal vibrations of the ethoxy group. Raman spectroscopy is highly effective for the quantitative analysis of phenols and for differentiating between various substituted phenolic compounds based on subtle shifts in their vibrational frequencies. uliege.beresearchgate.net

Table 2: Predicted Raman Active Modes for this compound

Raman Shift (cm⁻¹)Vibrational ModeDescription
~3080-3050Aromatic C-H stretchSymmetric stretching of the C-H bonds on the aromatic ring.
~2950-2880Aliphatic C-H stretchSymmetric stretching modes of the ethoxy group.
~1610Aromatic C=C stretchIn-plane ring stretching.
~1000Ring Breathing (trigonal)Symmetric vibration of the entire benzene ring, often a strong signal.
~1250-1150C-F stretchSymmetric stretching of the carbon-fluorine bonds.
~850-800Ring BreathingAnother characteristic skeletal vibration of the substituted ring.

Correlation of Experimental and Theoretically Derived Vibrational Spectra

To achieve unambiguous assignment of vibrational modes, a powerful approach involves correlating the experimental FTIR and Raman spectra with theoretical spectra derived from quantum chemical calculations. arxiv.org Methods such as Density Functional Theory (DFT), often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to calculate the optimized molecular geometry and the corresponding vibrational frequencies. mdpi.comnih.gov

The computed frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. nih.gov This correlative analysis, often aided by Potential Energy Distribution (PED) calculations, enables a precise assignment of complex vibrational modes that result from the mixing of several types of atomic motions. mdpi.com Such studies on related fluorinated and phenolic compounds have demonstrated excellent agreement between scaled theoretical data and experimental observations, providing a high degree of confidence in the structural characterization. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete structural map of this compound.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy, aromatic, and phenolic protons. Due to the molecule's symmetry (a C₂ axis passing through the C1-O and C4-O bonds), the two aromatic protons at positions 3 and 5 are chemically equivalent, as are the two fluorine atoms.

¹H NMR: The ethoxy group will present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (CH₂) protons, and a quartet for the methylene protons coupled to the methyl protons. The two equivalent aromatic protons will appear as a single signal, likely a triplet due to coupling with the two adjacent fluorine atoms (JHF). The phenolic proton (OH) will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The symmetry of the molecule results in fewer than the eight expected carbon signals. There will be one signal for the two equivalent aromatic carbons bonded to fluorine (C2/C6), one for the two equivalent aromatic carbons bonded to hydrogen (C3/C5), one for the carbon bonded to the hydroxyl group (C1), and one for the carbon bonded to the ethoxy group (C4). The ethoxy group will show two distinct signals for its methyl and methylene carbons. The aromatic carbon signals will exhibit splitting due to coupling with fluorine atoms (JCF). libretexts.orgresearchgate.net The carbon atoms directly bonded to fluorine (C2/C6) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~6.7-6.9t³JHF ≈ 7-10 HzH-3, H-5
¹H~4.0-4.2q³JHH ≈ 7 Hz-OCH₂CH₃
¹H~1.3-1.5t³JHH ≈ 7 Hz-OCH₂CH₃
¹HVariables--OH
¹³C~150-155 (d)d¹JCF ≈ 240-250 HzC-2, C-6
¹³C~140-145 (t)t³JCF ≈ 10-15 HzC-4
¹³C~135-140 (t)t³JCF ≈ 10-15 HzC-1
¹³C~110-115 (t)t²JCF ≈ 20-25 HzC-3, C-5
¹³C~64-66s--OCH₂CH₃
¹³C~14-16s--OCH₂CH₃

Predicted values are based on analogous structures such as 4-ethoxyphenol and various fluorophenols. chemicalbook.comchemicalbook.com

¹⁹F NMR Chemical Shift Analysis in Differentiating Isomers and Electronic Environments

¹⁹F NMR is exceptionally sensitive to the electronic environment around the fluorine nucleus, making it a powerful tool for structural verification and isomer differentiation. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which minimizes the chance of signal overlap. nih.govhuji.ac.il

For this compound, the two fluorine atoms are chemically equivalent due to molecular symmetry. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift for aryl fluorides typically falls within a well-defined range. alfa-chemistry.comucsb.edu

The diagnostic power of ¹⁹F NMR becomes evident when considering potential isomers. For instance, an isomer like 4-Ethoxy-2,5-difluorophenol would have two non-equivalent fluorine atoms. This would result in two distinct signals in the ¹⁹F NMR spectrum, each appearing as a doublet due to fluorine-fluorine coupling (JFF). The significant difference in chemical shifts between the signals for F-2 and F-5 would immediately distinguish it from the 2,6-isomer. This high sensitivity allows for unambiguous confirmation of the substitution pattern on the aromatic ring, a task that can sometimes be challenging using ¹H or ¹³C NMR alone. nih.govnih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While the definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases, its solid-state architecture can be reliably inferred through the analysis of closely related compounds, most notably its parent structure, 2,6-difluorophenol researchgate.net. The study of analogous substituted phenols further informs the expected intermolecular interactions and crystal packing that would be modulated by the presence of the 4-ethoxy group nih.govredalyc.orgresearchgate.net.

The crystal structure of 2,6-difluorophenol reveals an orthorhombic system, belonging to the space group P2₁2₁2₁ researchgate.net. This non-centrosymmetric space group suggests a chiral packing arrangement. The fundamental packing motif is dictated by strong O-H···O hydrogen bonds, which link the molecules into infinite chains. The fluorine atoms participate in weaker C-H···F interactions, further stabilizing the three-dimensional lattice.

Table 1: Crystallographic Data for the Analogous Compound 2,6-Difluorophenol researchgate.net (Note: This data is for the parent compound and serves as a basis for structural prediction.)

ParameterValue
Chemical FormulaC₆H₄F₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.9287(5)
b (Å)10.1752(8)
c (Å)11.2334(9)
V (ų)563.34(9)
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

The absorption spectrum of a phenol derivative is typically characterized by two main absorption bands arising from π → π* transitions within the aromatic ring. These are often referred to as the primary band (E-band) at shorter wavelengths (around 200-230 nm) and a secondary band (B-band) at longer wavelengths (around 260-290 nm), which shows fine structure iasks.orgnist.gov. The presence of non-bonding electrons on the oxygen atom of the hydroxyl and ethoxy groups also allows for n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands.

The substituents on the phenol ring significantly modulate the energies of these transitions:

Ethoxy Group (-OCH₂CH₃): This group, located at the para-position, acts as a powerful auxochrome. The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring (a +R or mesomeric effect). This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for π → π* transitions. Consequently, this effect typically leads to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect) of the absorption bands when compared to unsubstituted phenol. This is observed in the related compound 4-ethoxyphenol nist.govnih.gov.

Fluoro Groups (-F): The two fluorine atoms at the ortho-positions exert a dual influence. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect), which would tend to lower the energy of the π orbitals and cause a hypsochromic (blue) shift. However, like the ethoxy group, fluorine also possesses lone pairs that can be donated to the ring via a +R effect. In general, for halogens, the inductive effect is dominant, but the resonance effect still plays a role in modulating the final transition energies.

The resulting spectrum of this compound is a product of the interplay of these effects. The strong electron-donating character of the para-ethoxy group is expected to be the dominant factor, causing a significant red shift of the main absorption bands relative to benzene or phenol. The ortho-fluoro groups will likely fine-tune the positions and intensities of these bands. The primary π → π* transition is expected to be well below 250 nm, while the secondary, weaker π → π* band would likely appear in the 280-300 nm region.

Table 2: Predicted Electronic Transitions for this compound (Note: This table is illustrative, based on theoretical principles and data from analogous compounds.)

Predicted λmax Range (nm)Molar Absorptivity (ε)Transition TypeOrbitals Involved
220-240Highπ → ππ (HOMO) → π (LUMO)
280-300Moderate to Lowπ → ππ → π
>300Very Low / Obscuredn → πn(O) → π

Computational Chemistry and Quantum Mechanical Insights into 4 Ethoxy 2,6 Difluorophenol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying molecules of moderate size like 4-Ethoxy-2,6-difluorophenol.

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which possesses a rotatable ethoxy group, conformational analysis is crucial to identify the global minimum energy conformation among various possible spatial arrangements (rotamers).

The optimization process is typically carried out using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). The choice of functional and basis set is critical for obtaining accurate results. The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzene (B151609) ring and the orientation of the ethoxy and hydroxyl groups relative to the ring are of particular interest.

Parameter Bond/Angle Theoretical Value
Bond Length C-C (aromatic) ~1.39 Å
C-O (phenol) ~1.36 Å
C-O (ether) ~1.37 Å
O-H ~0.96 Å
C-F ~1.35 Å
C-H (ethyl) ~1.09 Å
Bond Angle C-O-H ~109°
C-C-O (phenol) ~120°
C-C-F ~120°
Dihedral Angle C-C-O-C (ether) Varies with conformation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies and intensities of the fundamental modes of vibration of the molecule. The results are often used to interpret and assign experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

The theoretical vibrational spectrum provides a fingerprint of the molecule and can be used to confirm its structure. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-F stretching modes, C-O stretching of the ether and phenol (B47542) groups, and various aromatic C-C stretching and C-H bending vibrations.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Theoretical) Note: These are hypothetical values for illustrative purposes.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H Stretch Phenol ~3600
C-H Stretch Aromatic ~3100
C-H Stretch Ethyl ~2900-3000
C=C Stretch Aromatic ~1500-1600
C-F Stretch Fluoroaromatic ~1200-1300
C-O Stretch Ether/Phenol ~1000-1250

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net

The HOMO of this compound is expected to be primarily localized on the electron-rich regions of the molecule. For phenolic compounds, the HOMO often has significant contributions from the p-orbitals of the oxygen atom of the hydroxyl group and the π-system of the aromatic ring. The electron-donating nature of the ethoxy group would also contribute to the electron density of the HOMO. The energy of the HOMO is related to the ionization potential of the molecule; a higher HOMO energy indicates a greater ease of donating an electron.

The LUMO of this compound will be located on the electron-deficient parts of the molecule. In substituted benzenes, the LUMO is typically a π* antibonding orbital of the aromatic ring. The presence of electronegative fluorine atoms is expected to lower the energy of the LUMO and influence its distribution, making the carbon atoms attached to the fluorines potential sites for nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy suggests a greater ability to accept an electron.

Table 3: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Theoretical) Note: These are hypothetical values for illustrative purposes.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. dergipark.org.trindianchemicalsociety.com These descriptors are derived from conceptual DFT and provide a quantitative measure of various aspects of reactivity.

Global Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. nih.gov It is calculated as half of the HOMO-LUMO gap. A larger hardness value indicates lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

These reactivity descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 4: Illustrative Global Reactivity Descriptors for this compound (Theoretical) Note: These are hypothetical values for illustrative purposes, derived from the illustrative HOMO and LUMO energies in Table 3.

Reactivity Descriptor Formula Illustrative Value
Global Hardness (η) (ELUMO - EHOMO) / 2 2.65 eV
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -3.85 eV
Electrophilicity Index (ω) μ² / (2η) 2.79 eV

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. An MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions of neutral or near-neutral potential.

For this compound, an MEP analysis would be expected to reveal key features of its electrostatic interactions and reactive sites.

A theoretical MEP map of this compound would likely highlight the following:

Negative Potential Regions: The oxygen atom of the hydroxyl group and the oxygen atom of the ethoxy group would be anticipated to be the most electron-rich areas, depicted in red. These regions would be the primary sites for hydrogen bonding and interactions with electrophiles. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential.

Positive Potential Regions: The hydrogen atom of the hydroxyl group would exhibit a significant positive potential (blue), making it a strong hydrogen bond donor. The hydrogen atoms on the aromatic ring and the ethoxy group would also show varying degrees of positive potential.

Such a map would be instrumental in understanding the molecule's intermolecular interactions and predicting its behavior in different chemical environments.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

A theoretical study of this compound's NLO properties would involve optimizing its geometry and then calculating these parameters. The presence of electron-donating (ethoxy and hydroxyl groups) and electron-withdrawing (fluorine atoms) substituents on the aromatic ring suggests that the molecule could possess notable NLO characteristics. The arrangement of these groups influences the intramolecular charge transfer, which is a key factor for a high NLO response.

A hypothetical data table for the NLO properties of this compound, based on a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), might look like the following:

PropertyCalculated ValueUnit
Dipole Moment (μ)ValueDebye
Mean Polarizability (α)Valuea.u.
First Hyperpolarizability (β)Valuea.u.

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its flexibility and non-covalent interactions.

Key areas of investigation in an MD study would include:

Conformational Analysis: The simulation would explore the rotational freedom around the C-O bonds of the ethoxy group and the hydroxyl group, identifying the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In a condensed phase simulation (e.g., in water or an organic solvent), the MD trajectory would reveal the nature and lifetime of hydrogen bonds between the phenol and solvent molecules. It would also characterize other van der Waals and electrostatic interactions.

The results of such simulations would be crucial for understanding the macroscopic properties of this compound, such as its solubility and transport properties.

Applications in Advanced Materials Science

4-Ethoxy-2,6-difluorophenol as an Intermediate for Liquid Crystal Materials

The incorporation of fluorine atoms into liquid crystal (LC) molecules is a well-established strategy for tuning their physical properties to meet the demands of modern display technologies. This compound serves as a key intermediate in the synthesis of fluorinated liquid crystalline compounds, where the presence of fluorine substituents significantly influences the mesomorphic behavior and performance characteristics of the final materials.

The synthesis of liquid crystalline derivatives from this compound typically involves the reaction of its hydroxyl group to form ester or ether linkages with other mesogenic (liquid crystal-forming) units. A common synthetic route is the esterification of the phenol (B47542) with a carboxylic acid that is part of another mesogenic core, often in the presence of a coupling agent. This modular approach allows for the construction of a wide variety of molecular architectures.

For instance, Schiff base liquid crystals can be prepared where the this compound moiety is linked to an imine-containing core. The synthesis generally involves a multi-step process where the phenol is first modified to introduce a suitable functional group for subsequent reaction with another aromatic unit to form the final Schiff base structure. The azomethine linking group in these structures provides conformational flexibility, which in turn affects the mesomorphic behavior of the compound nih.gov. The general synthetic approach allows for systematic variations in the molecular structure, such as altering the length of terminal alkoxy chains, to fine-tune the liquid crystalline properties.

General Synthetic Steps for Liquid Crystalline Derivatives
StepDescriptionKey Reagents/Conditions
1Functionalization of this compoundIntroduction of a linking group (e.g., via etherification or esterification)
2Coupling with a second mesogenic unitFormation of an ester, ether, or Schiff base linkage
3PurificationRecrystallization or chromatography to obtain the pure liquid crystalline compound

The introduction of fluorine atoms, particularly in the lateral positions of a mesogenic core as in the this compound moiety, has a profound impact on the mesomorphic properties of liquid crystals. The high electronegativity and small size of fluorine atoms are responsible for several beneficial effects.

Fluorine substitution can significantly influence the melting point and the clearing point (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase) of a liquid crystal. This, in turn, affects the temperature range over which the mesophase is stable. For example, difluoro-substituted Schiff base liquid crystals have been shown to exhibit a wider mesomorphic range compared to their non-fluorinated analogues nih.gov. Shorter terminal alkoxy chains in such molecules tend to favor the nematic phase, while longer chains promote the formation of smectic phases nih.gov.

Impact of Fluorination on Liquid Crystal Properties
PropertyEffect of FluorinationSignificance in Display Performance
Mesophase RangeCan be broadened, stabilizing the liquid crystal phase over a wider temperature range. nih.govWider operating temperature range for devices.
Dielectric Anisotropy (Δε)Can be tuned to be positive or negative with significant magnitude. rdd.edu.iqLower threshold voltage for switching, leading to lower power consumption.
Birefringence (Δn)Often increased with appropriate fluoro-substitution. nih.govEnables thinner display panels and faster response times.
ViscosityGenerally, fluorination can lead to a reduction in viscosity.Faster switching speeds of the liquid crystal molecules.

Role in Electronic Materials and Optoelectronic Devices

The tailored electronic properties of liquid crystals derived from this compound make them promising candidates for a range of electronic and optoelectronic applications beyond conventional displays. The ability to engineer molecules with specific dipole moments and polarizabilities opens up possibilities for their use in devices such as optical switches, sensors, and spatial light modulators nih.gov.

The nonlinear optical (NLO) properties of fluorinated Schiff base liquid crystals have been investigated, suggesting their potential for use in photonic devices nih.gov. These materials can exhibit a response to an applied electric field, which can be exploited for modulating light. Furthermore, the introduction of fluorine can enhance the thermal and chemical stability of the materials, which is crucial for the longevity and reliability of electronic devices.

Polymer Chemistry Applications

This compound can also be utilized as a monomer or a functional component in the synthesis of advanced polymers with specialized properties. The presence of the phenolic hydroxyl group allows for polymerization through various mechanisms, while the fluorine substituents impart unique characteristics to the resulting polymer.

One of the primary methods for polymerizing phenols is through oxidative coupling. In this process, the phenolic monomer is oxidized, typically using a catalyst such as a copper-amine complex, to form phenoxy radicals. These radicals then couple to form the polymer chain. For 2,6-disubstituted phenols, this polymerization leads to the formation of poly(phenylene oxide)s (PPOs), also known as poly(phenylene ether)s (PPEs) wikipedia.org. These are high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties wikipedia.org.

The polymerization of this compound would proceed via a similar mechanism to produce a fluorinated PPO. The fluorine atoms are expected to influence the reactivity of the monomer and the properties of the resulting polymer. The electron-withdrawing nature of fluorine can affect the oxidation potential of the phenol and the stability of the phenoxy radical intermediate.

The hydroxyl group of this compound is a hydrogen-bond donor. The acidity of this hydroxyl group is enhanced by the presence of the electron-withdrawing fluorine atoms on the aromatic ring brighton.ac.uk. This increased hydrogen-bond acidity can be exploited in the design of specialized polymers.

Polymers incorporating such fluorinated phenolic moieties can act as hydrogen-bond acidic (HBA) materials. HBA polymers are of significant interest for applications in chemical sensing, as they can form hydrogen bonds with analyte molecules that are hydrogen-bond acceptors mdpi.com. For example, polysiloxanes functionalized with fluorinated phenols have been developed as sensor layers for the detection of vapors of chemical warfare agents, which are typically strong hydrogen-bond acceptors mdpi.com.

The synthesis of such polymers often involves the initial preparation of a functionalized monomer derived from this compound, which is then polymerized or grafted onto a polymer backbone. The resulting polymer's ability to engage in strong hydrogen-bonding interactions makes it suitable for applications requiring selective molecular recognition.

Exploration in Medicinal Chemistry and Biological Systems

4-Ethoxy-2,6-difluorophenol as a Pharmaceutical Intermediate

This compound is recognized as a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activity. figshare.com Its structure, featuring a reactive hydroxyl group and a difluorinated phenyl ring, allows for its use as a foundational component in the synthesis of a wide range of derivatives. The ethoxy group and fluorine atoms can significantly influence the electronic and steric properties of the resulting molecules, which is a critical aspect in the development of new drugs. figshare.comnih.gov

While direct literature detailing the use of this compound in the synthesis of thiazoles, oxazoles, and pyrimidines is not extensively documented, the chemical functionalities present in the molecule make it a plausible precursor for such heterocyclic systems. The synthesis of these rings often involves the reaction of phenols or their derivatives with other reagents to form the core heterocyclic structure.

For instance, the Hantzsch thiazole (B1198619) synthesis, a classical method, involves the reaction of an α-haloketone with a thioamide. ijcps.com A derivative of this compound could potentially be elaborated into a suitable starting material for this reaction. Similarly, the synthesis of pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine. nih.govsci-hub.st The phenolic backbone of this compound could be functionalized to participate in such cyclization reactions. The general utility of fluorinated phenols as precursors for biologically active heterocycles underscores the potential of this compound in this capacity.

Table 1: Common Heterocyclic Scaffolds and General Synthetic Precursors This table provides a general overview of synthetic routes to key heterocyclic compounds, illustrating the types of precursors that could potentially be derived from this compound.

Heterocycle General Precursor Types Potential Role of this compound
Thiazole α-Haloketones, Thioamides Can be chemically modified to form a suitable thioamide or α-haloketone derivative.
Oxazole α-Haloketones, Amides Can be functionalized to introduce necessary amide or ketone functionalities.
Pyrimidine 1,3-Dicarbonyl compounds, Amidines The aromatic ring can be elaborated to create a dicarbonyl-containing intermediate.

The true value of this compound as an intermediate lies in its application for creating biologically active derivatives. The difluorophenol moiety is a key component in various pharmacologically active molecules. The strategic placement of fluorine atoms ortho to the hydroxyl group can enhance binding affinity to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govijcps.com

For example, fluorinated phenol (B47542) derivatives have been investigated as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. The synthesis of such inhibitors often involves coupling the fluorinated phenol with other chemical scaffolds to achieve the desired biological activity and selectivity. The 4-ethoxy-2,6-difluorophenyl group can be incorporated into larger molecular frameworks to modulate properties such as lipophilicity and hydrogen-bonding capacity, which are critical for drug efficacy.

Structure-Activity Relationship (SAR) Studies of Related Fluorinated Phenols

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how chemical structure modifications affect a compound's biological activity. For fluorinated phenols, SAR studies focus on understanding how the number, position, and type of fluorine-containing substituents influence interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and computational methods to predict the biological activity of chemical compounds based on their structural properties. For fluorinated phenols, QSAR models can correlate physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with observed biological efficacy, like enzyme inhibition or receptor binding affinity.

These models are valuable for screening virtual libraries of compounds and prioritizing synthetic efforts. For example, a QSAR model might reveal that increasing the electron-withdrawing nature of substituents on the phenol ring leads to higher activity, guiding chemists to design more potent analogs. Various molecular descriptors, including those derived from quantum chemical calculations, can be used to build robust and predictive QSAR models for phenolic compounds.

Table 2: Key Descriptors in QSAR Models for Phenolic Compounds

Descriptor Category Specific Examples Relevance to Biological Activity
Electronic Hammett constants, Dipole moment, HOMO/LUMO energies Influences electrostatic interactions, hydrogen bonding, and reaction mechanisms.
Steric Molecular volume, Surface area, van der Waals radius Affects how well a molecule fits into a binding site. nih.gov
Lipophilicity LogP, LogD Governs membrane permeability and transport to the target site.
Topological Connectivity indices Describes the branching and shape of the molecule.

The substitution of hydrogen with fluorine can have profound effects on a molecule's properties, a strategy widely employed in drug design. organic-chemistry.orgsci-hub.st

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450. Introducing fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.govijcps.com

Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of a nearby acidic proton, such as the hydroxyl proton in a phenol. nih.gov This change in acidity can alter a molecule's ionization state at physiological pH, affecting its solubility, permeability, and binding interactions.

Binding Interactions: Fluorine can participate in unique non-covalent interactions with biological targets, including hydrogen bonds (acting as an acceptor), dipole-dipole interactions, and multipolar interactions. These interactions can contribute to enhanced binding affinity and selectivity. nih.gov

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to simulate the interaction between a small molecule (ligand) and a protein's binding site.

Methodologies for Biological Activity Assessment

While there is no specific data on the biological activity of this compound, this section outlines the general methodologies that would be employed to assess its potential therapeutic applications.

In vitro and in silico screening are foundational steps in the discovery of new therapeutic agents.

In Vitro Screening: These methods involve testing a compound's biological effects on isolated cells, enzymes, or other biological components in a controlled laboratory setting. For a compound like this compound, initial in vitro screens would likely involve a panel of assays to determine its general cytotoxicity and its specific activity against a range of biological targets. High-throughput screening (HTS) techniques could be used to rapidly test the compound against a large number of targets.

In Silico Screening: Computational methods, or in silico screening, are used to predict the biological activity of a compound based on its chemical structure. nih.govplos.orgresearchgate.netresearchgate.netmdpi.com Techniques such as molecular docking can be used to predict the binding affinity of a compound to a specific protein target. nih.govplos.orgresearchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to predict the activity of a compound based on the activities of structurally similar molecules. For this compound, in silico methods could be used to predict its potential interactions with a wide range of biological targets, helping to prioritize it for further in vitro testing.

To evaluate the potential antimicrobial activity of this compound, a variety of established research methodologies would be utilized.

Broth Dilution Method: This is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. The compound is serially diluted in a liquid growth medium in a multi-well plate, and a standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Agar (B569324) Diffusion Method (Disk Diffusion): In this method, a paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a "zone of inhibition" around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound.

The table below summarizes common methodologies used for assessing antimicrobial activity.

MethodologyPrincipleKey Measurement
Broth Dilution Serial dilution of the compound in liquid media to determine the lowest concentration that inhibits microbial growth.Minimum Inhibitory Concentration (MIC)
Agar Disk Diffusion Diffusion of the compound from a saturated disk into an agar medium to inhibit microbial growth.Zone of Inhibition Diameter
Agar Well Diffusion Similar to disk diffusion, but the compound is placed in a well cut into the agar.Zone of Inhibition Diameter

While derivatives of fluorinated aromatic compounds and ethers have been investigated for antimicrobial properties, no such data exists for this compound specifically. researchgate.netnih.govresearchgate.netnih.govmdpi.com

The evaluation of a compound's potential as an anticancer agent involves a series of in vitro assays to assess its effects on cancer cells.

Cell Viability Assays: These assays are used to determine the concentration of a compound that is required to kill or inhibit the growth of cancer cells. Common cell viability assays include the MTT assay, which measures the metabolic activity of cells, and the trypan blue exclusion assay, which identifies dead cells. The result is often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assays: These assays are used to determine whether a compound induces programmed cell death, or apoptosis, in cancer cells. Methods such as flow cytometry with Annexin V staining or TUNEL assays can be used to detect the biochemical and morphological changes that are characteristic of apoptosis.

The table below outlines common methodologies used for assessing anticancer activity.

MethodologyPrincipleKey Measurement
MTT Assay Measures the metabolic activity of cells, which is proportional to the number of viable cells.IC50 Value
Trypan Blue Exclusion Stains non-viable cells blue, allowing for the counting of live and dead cells.Percentage of Cell Viability
Flow Cytometry (Annexin V) Detects the externalization of phosphatidylserine, an early marker of apoptosis.Percentage of Apoptotic Cells
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Percentage of TUNEL-positive cells

While fluorinated compounds and various phenolic derivatives have been explored for their anticancer properties, there is no published research on the anticancer activity of this compound. researchgate.neteurekaselect.comnih.govmdpi.com

Derivatives and Analogues of 4 Ethoxy 2,6 Difluorophenol

Systematic Modification of the Ethoxy Moiety and its Impact on Chemical Reactivity

The ethoxy group at the C4 position of the aromatic ring is a key determinant of the molecule's lipophilicity and can be systematically modified to tune this property. The Williamson ether synthesis is the most common and versatile method for preparing such analogues. wikipedia.orgmasterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of the parent phenol (B47542), 2,6-difluorohydroquinone, to form a phenoxide ion, which then acts as a nucleophile to attack an appropriate alkyl halide. masterorganicchemistry.com

By employing a range of primary alkyl halides (e.g., 1-bromopropane (B46711), 1-bromobutane, 1-bromopentane), a homologous series of 4-alkoxy-2,6-difluorophenols can be synthesized. For instance, the synthesis of 4-propoxy-2,6-difluorophenol and 4-butoxy-2,6-difluorophenol (B1445764) would proceed by reacting the sodium salt of 2,6-difluorohydroquinone with 1-bromopropane and 1-bromobutane, respectively. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of 4-Alkoxy-2,6-difluorophenols via Williamson Ether Synthesis

Step 1: Deprotonation of 2,6-difluorohydroquinone

HO-C₆H₂F₂-OH + NaH → NaO-C₆H₂F₂-OH + H₂

Step 2: Nucleophilic attack on alkyl halide

NaO-C₆H₂F₂-OH + R-Br → R-O-C₆H₂F₂-OH + NaBr

(where R = propyl, butyl, pentyl, etc.)

The electronic effect of the alkoxy group is generally electron-donating through resonance, which can influence the acidity of the phenolic proton and the reactivity of the aromatic ring in electrophilic substitution reactions. Longer alkyl chains may have a slightly greater inductive electron-donating effect, but this is generally considered minor compared to the resonance effect. The primary consequence of altering the alkoxy group is the predictable and fine-tunable modification of the molecule's polarity and lipophilicity.

Table 1: Predicted Physicochemical Properties of 4-Alkoxy-2,6-difluorophenol Analogues

Compound NameAlkoxy GroupMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
4-Methoxy-2,6-difluorophenolMethoxyC₇H₆F₂O₂172.121.8
4-Ethoxy-2,6-difluorophenolEthoxyC₈H₈F₂O₂186.152.2
4-Propoxy-2,6-difluorophenoln-PropoxyC₉H₁₀F₂O₂200.172.7
4-Butoxy-2,6-difluorophenoln-ButoxyC₁₀H₁₂F₂O₂214.203.2

Note: LogP values are estimations and can vary based on the prediction algorithm used.

Investigations of Halogenation Pattern Variations and their Influence on Molecular Properties

The synthesis of these analogues can be achieved through several routes. One approach involves the halogenation of 4-ethoxyphenol. For example, direct chlorination using sulfuryl chloride can introduce chlorine atoms at the ortho positions to the hydroxyl group. orgsyn.org Similarly, bromination can be achieved using elemental bromine or other brominating agents. The synthesis of 2,6-dihalo-4-ethoxyphenols would likely start from 4-ethoxyphenol, followed by a regioselective dihalogenation.

Scheme 2: Potential Synthesis of 4-Ethoxy-2,6-dichlorophenol

EtO-C₆H₄-OH + 2 SO₂Cl₂ → EtO-C₆H₂Cl₂-OH + 2 SO₂ + 2 HCl

The influence of varying the halogenation pattern on molecular properties is substantial:

Acidity: The electronegativity of the halogens plays a crucial role in the acidity of the phenolic proton. Fluorine is the most electronegative halogen, followed by chlorine and bromine. Therefore, this compound is expected to be the most acidic among the dihalogenated analogues due to the strong inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting phenoxide ion. The acidity would decrease in the order F > Cl > Br.

Reactivity of the Aromatic Ring: The electron-withdrawing inductive effect of the halogens deactivates the aromatic ring towards electrophilic substitution. This deactivating effect is most pronounced with fluorine. Conversely, in nucleophilic aromatic substitution reactions, the more electronegative halogens would better stabilize the negative charge in the Meisenheimer complex, potentially increasing the reactivity of the ring towards nucleophilic attack, although the C-F bond is the strongest to break.

Bond Lengths and Steric Effects: The atomic radius of the halogens increases down the group (F < Cl < Br). This leads to longer carbon-halogen bond lengths and increased steric bulk around the phenolic hydroxyl group. This steric hindrance can influence the accessibility of the hydroxyl group for reactions such as esterification or etherification.

Table 2: Comparison of Properties of Halogen Atoms

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)C-X Bond Energy (in Benzene (B151609), kJ/mol)
Fluorine3.981.47523
Chlorine3.161.75406
Bromine2.961.85347

These fundamental differences in the properties of the halogens allow for the fine-tuning of the electronic and steric characteristics of the 4-ethoxy-2,6-dihalophenol scaffold.

Synthesis and Characterization of Novel Adducts and Conjugates for Targeted Applications

The phenolic hydroxyl group of this compound is a prime site for the synthesis of novel adducts and conjugates for targeted applications, such as in drug delivery or as imaging probes. journalcra.com The goal of such modifications is often to link the fluorinated phenol to a larger molecule, such as a peptide, polymer, or fluorophore, to direct its localization or to impart new functionalities. nih.govrsc.org

A common strategy for conjugation is the formation of an ester or ether linkage at the phenolic hydroxyl group. For example, the phenol can be acylated with a carboxylic acid-containing molecule in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an ester. Alternatively, an ether linkage can be formed via the Williamson ether synthesis by reacting the phenoxide with a molecule containing a suitable leaving group.

For targeted applications, this compound could be conjugated to a biomolecule, such as a peptide. This can be achieved by first functionalizing the phenol with a linker that has a reactive group compatible with peptide chemistry. For instance, the phenol could be reacted with an α-haloester (e.g., ethyl bromoacetate) to introduce an ester group that can then be hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled to an amine group on a peptide using standard amide bond formation chemistry.

Scheme 3: General Strategy for Peptide Conjugation

Step 1: Functionalization of this compound

EtO-C₆H₂F₂-OH + Br-CH₂-COOEt → EtO-C₆H₂F₂-O-CH₂-COOEt + HBr

Step 2: Hydrolysis of the ester

EtO-C₆H₂F₂-O-CH₂-COOEt + NaOH → EtO-C₆H₂F₂-O-CH₂-COOH + EtOH

Step 3: Peptide coupling

EtO-C₆H₂F₂-O-CH₂-COOH + H₂N-Peptide → EtO-C₆H₂F₂-O-CH₂-CO-NH-Peptide

Characterization of these novel adducts and conjugates would involve a suite of spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential to confirm the structure and the successful formation of the desired covalent linkages. Mass spectrometry would be used to verify the molecular weight of the new conjugate. For larger bioconjugates, techniques like HPLC and gel electrophoresis would be necessary to purify and characterize the final product.

The introduction of the fluorinated phenol moiety can enhance the properties of the parent molecule, for instance, by increasing its lipophilicity and metabolic stability, or by providing a ¹⁹F NMR handle for imaging studies. chemrxiv.org

Table 3: Common Conjugation Chemistries for Phenols

Linkage TypeReactantsReagents/ConditionsApplication
EsterPhenol, Carboxylic AcidDCC, DMAPProdrugs, Linkers
EtherPhenol, Alkyl HalideBase (e.g., NaH, K₂CO₃)Stable Linkers, Polymers
CarbonatePhenol, ChloroformateBase (e.g., Pyridine)Linkers
Amide (via linker)Functionalized Phenol, AmineEDC, NHSBioconjugation

These synthetic strategies open up a vast chemical space for the development of novel derivatives of this compound with precisely engineered properties for a wide range of scientific and technological applications.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Routes with Reduced Environmental Footprint

Current synthetic methodologies for fluorinated phenols, while effective, often rely on traditional approaches that may not align with the principles of green chemistry. Future research must prioritize the development of more sustainable and efficient synthetic routes to 4-Ethoxy-2,6-difluorophenol. This involves a multi-faceted approach aimed at minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas of focus should include:

Catalysis: The exploration of novel catalytic systems, including biocatalysis and heterogeneous catalysis, could lead to milder reaction conditions and higher selectivity, thereby reducing the formation of byproducts.

Alternative Solvents: A shift away from conventional volatile organic compounds towards greener alternatives like water, bio-based solvents, or supercritical fluids is essential to minimize environmental impact. The recovery and reuse of solvents will also be a critical aspect of developing a truly sustainable process.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to traditional batch methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that should be at the forefront of route design for this compound.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyTraditional ApproachGreen Chemistry ApproachPotential Advantages of Green Approach
Solvent Volatile Organic Solvents (e.g., Toluene)Water, Bio-solvents, Supercritical CO2Reduced VOC emissions, lower toxicity, improved safety.
Energy Input Conventional heating (oil baths, heating mantles)Microwave irradiation, Flow chemistryFaster reaction times, lower energy consumption, improved process control.
Catalysis Stoichiometric reagentsBiocatalysis, Heterogeneous catalysisHigher selectivity, milder conditions, catalyst recyclability.
Waste Generation High E-factor (Environmental factor)High atom economy, minimal byproductsReduced waste disposal costs, lower environmental burden.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis of this compound and to gain deeper mechanistic insights, the application of advanced spectroscopic techniques for in situ reaction monitoring is crucial. Real-time analysis provides a dynamic understanding of reaction kinetics, the formation of intermediates, and the impact of various parameters, which is often lost in traditional offline analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands out as a powerful tool for monitoring fluorination reactions. Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus allow for the unambiguous tracking of fluorine-containing reactants, intermediates, and products without background interference. Coupling flow chemistry systems with benchtop NMR spectrometers presents a promising avenue for automated, real-time optimization of reaction conditions for the synthesis of this compound.

Other potential in situ monitoring techniques include:

Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the changes in functional groups during a reaction.

Mass Spectrometry (MS): Can be used to identify and track the concentration of reactants, products, and intermediates in real-time.

Spectroscopic TechniqueInformation GainedApplicability to this compound Synthesis
¹⁹F NMR Spectroscopy Quantitative tracking of fluorinated species, identification of intermediates, kinetic data.Highly applicable for monitoring the incorporation of fluorine and the transformation of fluorinated precursors.
Proton (¹H) NMR Spectroscopy Monitoring changes in the organic backbone of the molecule.Useful for tracking the ethoxy group and aromatic protons.
FTIR/Raman Spectroscopy Real-time functional group analysis (e.g., hydroxyl group formation).Complementary to NMR for a more complete picture of the reaction progress.

Expansion of Biological Application Spectrum Through Rational Design and High-Throughput Screening

While there are vague allusions to "healing drugs" in supplier information, the specific biological activities of this compound remain largely unexplored. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are crucial for drug design. Future research should focus on a systematic exploration of its biological potential.

Rational Design: Based on the structure of this compound, it can be hypothesized that it may serve as a scaffold for developing molecules with various biological activities. For instance, fluorinated phenols are known to possess a range of bioactivities. Rational design could involve modifying the ethoxy group or introducing other functional groups to the aromatic ring to target specific biological pathways or receptors.

High-Throughput Screening (HTS): HTS is a powerful methodology for rapidly testing large libraries of compounds against a specific biological target. A library of derivatives of this compound could be synthesized and subjected to HTS to identify "hits" for various therapeutic areas. This approach accelerates the discovery of lead compounds for further optimization in the drug discovery pipeline.

Research ApproachMethodologyPotential Outcomes for this compound
Rational Drug Design Modifying the core structure based on known structure-activity relationships of similar compounds.Development of targeted inhibitors or modulators of specific enzymes or receptors.
High-Throughput Screening (HTS) Automated testing of a library of derivatives against a panel of biological assays.Identification of novel, unexpected biological activities (e.g., antimicrobial, anti-inflammatory, anticancer).

Theoretical Predictions for Novel Derivatizations and Their Anticipated Properties

Computational chemistry offers a powerful toolkit for predicting the properties of novel molecules before their synthesis, thereby guiding experimental efforts and saving resources. For this compound, theoretical predictions can be employed to design new derivatives with enhanced or novel properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their predicted biological activities or physicochemical properties. By establishing these relationships, it becomes possible to design new molecules with improved characteristics. For instance, QSAR studies on other phenol (B47542) derivatives have successfully modeled their toxicity and other biological effects.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties for hypothetical derivatives of this compound, including:

Reactivity: Predicting sites of electrophilic or nucleophilic attack to guide further chemical modifications.

Spectroscopic Properties: Calculating predicted NMR shifts, which can aid in the structural confirmation of newly synthesized compounds.

Electronic Properties: Understanding the impact of different substituents on the electronic structure of the molecule, which can be correlated with its biological activity and reactivity.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The most profound understanding of this compound and its derivatives will emerge from a synergistic integration of computational and experimental approaches. This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, is a powerful paradigm in modern chemical research.

For example, a research workflow could be envisioned as follows:

Computational Prediction: DFT and QSAR models are used to propose a series of novel derivatives of this compound with predicted high biological activity and desirable physicochemical properties.

Synthesis and In Situ Monitoring: The most promising candidates are synthesized using green chemistry principles, with their reaction pathways monitored in real-time using advanced spectroscopic techniques like ¹⁹F NMR.

Experimental Validation: The synthesized compounds are then tested for their biological activity using HTS and other relevant assays. Their physicochemical properties (e.g., solubility, stability) are also experimentally determined.

Model Refinement: The experimental data is used to validate and refine the initial computational models, leading to more accurate predictions for the next generation of derivatives.

This integrated approach will not only accelerate the discovery of new applications for this compound but also contribute to a more fundamental understanding of the structure-property relationships in fluorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethoxy-2,6-difluorophenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or etherification of 2,6-difluorophenol derivatives. For example, refluxing 4-bromo-2,6-difluorophenol with sodium ethoxide in ethanol under anhydrous conditions can introduce the ethoxy group. Optimization includes controlling stoichiometry (e.g., excess ethoxide), reaction temperature (70–90°C), and solvent polarity to favor SN2 mechanisms. Post-synthesis, purification via column chromatography or crystallization (e.g., ethanol/hexane mixtures) improves yield .

Q. How is the structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR shows distinct signals for fluorine atoms at C2 and C6 (δ ≈ -110 to -120 ppm). 1H^{1}\text{H} NMR identifies the ethoxy group (δ ≈ 1.3–1.5 ppm for CH3_3, 3.9–4.1 ppm for OCH2_2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 188.05 (C8_8H8_8F2_2O2_2). Fragmentation patterns reveal loss of ethoxy (44 Da) or fluorine groups.
  • IR : Stretching vibrations for C-O (1240–1260 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) bonds are diagnostic .

Q. What are the key considerations in selecting purification methods for this compound?

  • Methodological Answer : Purity requirements dictate methods:

  • Crystallization : Use ethanol/hexane mixtures to remove polar byproducts (e.g., unreacted phenol derivatives) .
  • Distillation : For high-purity liquid forms, fractional distillation under reduced pressure minimizes thermal decomposition.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients separates isomers or halogenated impurities .

Advanced Research Questions

Q. How do electronic effects of the ethoxy group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The ethoxy group (-OCH2_2CH3_3) is a strong electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophiles. However, steric hindrance from the ethoxy and fluorine substituents directs substitution to the para position relative to the hydroxyl group. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution . Experimental validation involves nitration or halogenation reactions monitored by LC-MS .

Q. What discrepancies exist in reported spectral data for this compound derivatives, and how should researchers resolve them?

  • Methodological Answer : Contradictions in melting points or NMR shifts often arise from impurities (e.g., residual solvents) or isomerization. For example:

  • Melting Point : Literature values for similar compounds (e.g., 4-ethyl-2,6-difluorophenol) vary by 2–5°C due to polymorphism .
  • NMR : Deuterated solvent effects (CDCl3_3 vs. DMSO-d6_6) can shift 19F^{19}\text{F} signals by 1–2 ppm. Resolution requires cross-referencing multiple datasets and using internal standards (e.g., CFCl3_3) .

Q. What computational methods are recommended to predict the stability and reaction pathways of this compound?

  • Methodological Answer :

  • Database Tools : PubChem’s PISTACHIO and REAXYS provide reaction feasibility scores based on precedent data .
  • Quantum Chemistry : DFT (B3LYP/6-311+G(d,p)) calculates Gibbs free energy (ΔG) for tautomerization or degradation pathways.
  • Molecular Dynamics (MD) : Simulates solvent effects on stability; polar solvents (e.g., water) accelerate hydrolysis of the ethoxy group .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,6-difluorophenol
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,6-difluorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.